4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Description

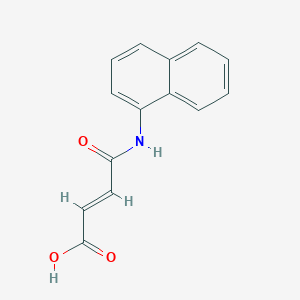

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIIAZFRGKFYSJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Naphthylamino 4 Oxobut 2 Enoic Acid and Its Analogues

Pioneering Synthetic Routes for the Core Structure of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid

The foundational method for synthesizing the core structure of this compound, a class of compounds known as N-arylmaleamic acids, is the direct reaction of a primary amine with a cyclic anhydride (B1165640). rsc.org This approach represents a classic example of nucleophilic acyl substitution. rsc.org

In this synthesis, 1-naphthylamine (B1663977) acts as the nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the final product, which contains both an amide and a carboxylic acid functional group. rsc.org The reaction is typically exothermic and can be carried out under mild conditions. rsc.org A common solvent for this procedure is diethyl ether, where the maleic anhydride is first dissolved, followed by the dropwise addition of the amine solution. rsc.org The resulting N-substituted maleamic acid often precipitates from the solution and can be isolated through filtration. rsc.org This pioneering route is valued for its simplicity and the high reactivity of the carboxylic acid anhydride starting material, which generally allows the reaction to proceed to high yields at room temperature without the need for a catalyst. rsc.org

| Reactants | Solvent | Temperature | Reaction Time | Key Features |

|---|---|---|---|---|

| Maleic anhydride, Aniline derivative (e.g., 1-Naphthylamine) | Diethyl ether | Room temperature, warming to 40–45 °C | ~90 minutes | Exothermic reaction; product often precipitates. rsc.org |

| Maleic anhydride, Primary amine | Various (e.g., ether, toluene, xylene) | Often mild/room temperature | Variable | Forms N-substituted maleamic acid, which can be a precursor to maleimides. researchgate.netgoogle.com |

Advanced Synthetic Strategies and Optimization in this compound Preparation

Advances in the synthesis of this compound and its analogues have focused on improving reaction efficiency, product yield, and purity. Optimization strategies involve the careful selection of solvents and reaction conditions, as well as the application of systematic methodologies to identify the most favorable parameters.

One advanced strategy involves the use of specific solvents to enhance product yield. For instance, conducting the reaction between an amino group-containing compound and maleic anhydride in acetic acid has been shown to produce N-substituted maleamic acids in high yields. google.comresearchgate.net Furthermore, the optimization of reaction parameters such as temperature, substrate molar ratio, and catalyst concentration is crucial for maximizing efficiency. researchgate.net Methodologies like the Response Surface Methodology (RSM) can be employed to systematically study the interactive effects of these variables and determine the optimal conditions for the synthesis. researchgate.netnih.gov While often applied in biocatalytic systems, the principles of RSM are broadly applicable to chemical synthesis for improving outcomes like conversion rates and product yields. researchgate.net These advanced approaches allow for a more controlled and efficient production process compared to the pioneering routes.

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Solvent Choice | Affects solubility of reactants and can influence reaction rate and product yield. Acetic acid has been noted for high yields. google.comresearchgate.net | Select a solvent that maximizes yield and facilitates product isolation. |

| Temperature | Controls the rate of reaction. Higher temperatures can increase the rate but may also lead to side products or degradation. | Identify the optimal temperature that provides a high yield in a reasonable timeframe without compromising purity. researchgate.net |

| Substrate Molar Ratio | The ratio of amine to anhydride can affect the completeness of the reaction and the formation of byproducts. | Determine the ideal stoichiometric ratio to maximize the conversion of the limiting reagent. researchgate.net |

| Catalyst Concentration | In catalyzed reactions, the amount of catalyst influences the reaction rate. | Use the minimum amount of catalyst required to achieve the desired rate, improving cost-effectiveness and simplifying purification. researchgate.net |

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires precise control over selectivity to ensure the desired chemical structure is obtained. This includes chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of reaction), and stereoselectivity (controlling the spatial orientation of atoms).

A key aspect of stereoselectivity in this context is the geometry of the carbon-carbon double bond, which can exist as either the Z (cis) or E (trans) isomer. The reaction of maleic anhydride with aryl amines typically results in the stereoselective formation of the (Z)-isomer, (Z)-4-oxo-4-(arylamino)but-2-enoic acid. nih.gov This inherent selectivity arises from the cyclic nature of the maleic anhydride starting material, which locks the double bond in the Z configuration.

However, specific applications may require the E isomer or other derivatives where selectivity is paramount. Developing synthetic methods that offer high chemo-, regio-, and stereoselectivity is an active area of research. mdpi.com For but-2-enoic acid derivatives, clever synthetic route design can allow for the selective synthesis of either the E or Z isomer, often achieving yields greater than 90% for the desired stereoisomer. tsijournals.com This can be achieved by carefully choosing reaction pathways and conditions that favor the formation of one isomer over the other. tsijournals.comgoogle.com

| Isomer | Synthetic Approach | General Principle |

|---|---|---|

| Z (cis) | Reaction of maleic anhydride with an amine. | The geometry of the cyclic anhydride starting material inherently leads to the Z configuration of the product. nih.gov |

| E (trans) | Isomerization of the Z isomer or a de novo synthesis from a trans-precursor. | Treating a mixture of E/Z isomers with an acid can precipitate the E isomer complex, allowing for its selective isolation. google.com |

| E or Z | Designed multi-step synthetic pathways. | Specific reaction sequences and intermediates are chosen to lock in the desired stereochemistry at the double bond. tsijournals.com |

Molecular Mechanisms of Action and Target Identification for 4 1 Naphthylamino 4 Oxobut 2 Enoic Acid

Elucidation of Cellular Signaling Pathway Perturbations Induced by 4-(1-Naphthylamino)-4-oxobut-2-enoic acid

While research exists for structurally related compounds, such as other derivatives of 4-amino-4-oxobut-2-enoic acid, this information is not directly applicable to the specific compound and falls outside the strict constraints of the request.

Computational and Theoretical Studies of 4 1 Naphthylamino 4 Oxobut 2 Enoic Acid

Molecular Docking and Dynamics Simulations of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and its biological target.

Research has identified human carbonic anhydrase (CA) isoenzymes, particularly CA I and CA II, as significant targets for (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. nih.gov These enzymes are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological processes. nih.gov

While specific docking studies for the 1-naphthylamino derivative are not extensively detailed in the available literature, analysis of closely related compounds in the same class provides critical insights into its likely binding mode within the CA II active site. The active site of CA II contains a zinc ion (Zn²⁺) coordinated by three histidine residues (His94, His96, His119). nih.gov Inhibitors of this enzyme typically interact with this zinc ion and nearby amino acid residues. nih.gov

For derivatives of 4-oxo-4-(arylamino)but-2-enoic acid, the carboxylate group is predicted to be a key interacting moiety. It likely forms hydrogen bonds with hydrophilic residues like Thr199 and coordinates with the catalytic zinc ion. The aromatic portion of the molecule, in this case, the naphthyl group, is expected to extend into a hydrophobic pocket of the active site, forming van der Waals interactions with residues such as Leu198, Pro202, and Val121. The amide linker would further stabilize the complex through additional hydrogen bonds.

Molecular dynamics (MD) simulations, which provide information on the movement of atoms and molecules over time, would complement these docking studies by assessing the stability of the predicted ligand-protein complex. Such simulations could confirm whether the binding pose of this compound within the CA II active site is stable and maintained over a simulated physiological timeframe.

Table 1: Predicted Interacting Residues for this compound in the Carbonic Anhydrase II Active Site

| Interacting Moiety of Ligand | Probable Interacting Residues | Type of Interaction |

| Carboxylate Group | Zn²⁺, His94, Thr199, Gln92 | Coordination, Hydrogen Bonding |

| Naphthyl Group | Val121, Leu198, Pro202 | Hydrophobic (van der Waals) |

| Amide Linker | Thr200 | Hydrogen Bonding |

Quantum Chemical Calculations and Electronic Structure Analysis of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of molecules. researchgate.net These calculations provide valuable data on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) would reveal the distribution of electron density. The HOMO is typically localized on the electron-rich naphthylamino moiety, indicating this is the primary site for electron donation. researchgate.net Conversely, the LUMO is expected to be distributed across the electron-deficient α,β-unsaturated carboxylic acid portion, which acts as the electron-accepting region. researchgate.net

This distribution of frontier orbitals is crucial for understanding potential charge-transfer interactions that occur when the molecule binds to its biological target. The interaction between the ligand's HOMO and the receptor's LUMO (and vice versa) is fundamental to the formation and stabilization of the ligand-receptor complex. researchgate.net

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Capacity for electron donation |

| LUMO Energy | -1.5 to -2.5 eV | Capacity for electron acceptance |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity and solubility |

Note: These values are estimations based on calculations for structurally similar molecules and serve as a representative example.

In Silico Prediction Methodologies for the Theoretical Absorption, Distribution, Metabolism, and Excretion of this compound

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov Web-based tools like SwissADME provide rapid calculations of various physicochemical and pharmacokinetic properties based on a molecule's structure. nih.gov

For this compound, a SwissADME analysis would likely predict properties based on established models. Key parameters include lipophilicity (LogP), water solubility, gastrointestinal (GI) absorption, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phytojournal.comhumanjournals.com

The compound's structure suggests moderate lipophilicity due to the large naphthyl group, balanced by the polar carboxylic acid and amide groups. This would likely result in good predicted gastrointestinal absorption. However, the presence of a carboxylic acid might make it a substrate for P-glycoprotein (P-gp), an efflux pump that can limit bioavailability. phytojournal.com The "Bioavailability Radar" from SwissADME provides a visual representation of drug-likeness, assessing properties like size, polarity, and flexibility. nih.gov

Table 3: Predicted ADME and Physicochemical Properties for this compound

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | ~269 g/mol | Compliant with Lipinski's Rule |

| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability |

| Water Solubility | Moderately Soluble | Favorable for formulation |

| GI Absorption | High | Good potential for oral bioavailability |

| BBB Permeant | No | Low potential for CNS side effects |

| CYP Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Possible drug-drug interactions |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

Note: These predictions are generated based on the compound's structure using standard in silico models like those available on SwissADME.

Structure-Based and Ligand-Based Computational Design Approaches for this compound Derivatives

Computational methods are essential for the rational design of new derivatives with improved potency and selectivity. These approaches are broadly categorized as structure-based and ligand-based design.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, as is the case for carbonic anhydrase II, SBDD can be employed. Using the docking insights described in section 5.1, medicinal chemists can design new analogs of this compound that optimize interactions with the active site. For example, modifications to the naphthyl ring could be made to enhance hydrophobic interactions or to introduce groups that form additional hydrogen bonds with specific residues, thereby increasing binding affinity and selectivity over other CA isoforms.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. These rely on the knowledge of other molecules that bind to the target of interest.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For a series of active (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, a pharmacophore model would likely include an aromatic feature (the aryl/naphthyl group), a hydrogen bond acceptor (the carboxylate), and a hydrogen bond donor (the amide N-H). nih.gov This model can then be used to screen virtual compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical relationship between the 3D properties of a set of molecules and their biological activity. nih.gov For carbonic anhydrase inhibitors, a 3D-QSAR model could correlate steric and electrostatic fields of the molecules with their inhibitory constants (Ki). Such models can predict the activity of newly designed compounds before they are synthesized and highlight specific regions of the molecule where modifications are likely to increase or decrease potency. nih.gov

By integrating these computational approaches, researchers can efficiently explore the chemical space around this compound to design next-generation derivatives with optimized therapeutic profiles.

Research on Derivatives and Chemically Modified Analogues of 4 1 Naphthylamino 4 Oxobut 2 Enoic Acid

Synthesis and Comprehensive Biological Evaluation of Novel Derivatives of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid

There is no publicly available research on the synthesis of novel derivatives of this compound. The scientific community has yet to publish any studies that would describe the modification of its core structure to generate new chemical entities. As a result, no data on the biological evaluation of any such derivatives, including their potential therapeutic effects or mechanisms of action, could be found.

Strategies for Chemical Modification and Prodrug Design of this compound

The exploration of chemical modification strategies for this compound, including its potential development into a prodrug, appears to be an uncharted area of medicinal chemistry. Prodrugs are inactive compounds that are converted into active drugs within the body, often to improve pharmacokinetic properties. However, no literature exists that discusses the application of this approach to this compound.

Development of Bioconjugates and Chemical Probes Derived from this compound

Similarly, there is a lack of information regarding the development of bioconjugates or chemical probes from this compound. Bioconjugation, the process of linking a molecule to a biological macromolecule, and the creation of chemical probes are valuable tools for studying biological processes. The absence of any published work in this area suggests that this compound has not yet been utilized for such applications.

In Vitro Biological System Investigations of 4 1 Naphthylamino 4 Oxobut 2 Enoic Acid

Utilization of Cell-Based Assays for Mechanistic Studies of 4-(1-Naphthylamino)-4-oxobut-2-enoic acid

Cell-based assays are indispensable tools for understanding the effects of a compound within a biological context. For this compound, these assays can provide initial insights into its cytotoxic potential and its influence on cell proliferation.

Diverse α-naphthylamine derivatives have been reported to exhibit cytotoxic activities against various human cancer cell lines, including breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines. nih.govmdpi.comresearchgate.net This suggests that this compound may also possess cytotoxic properties. Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays, can be employed to determine the concentration-dependent effects of the compound on the viability of different cell lines.

Cell proliferation assays are critical for assessing the impact of a compound on cell growth and division. abcam.comlabome.comnih.gov These assays can measure DNA synthesis, metabolic activity, or the expression of proliferation markers. abcam.comlabome.com For instance, the incorporation of nucleoside analogs like BrdU (Bromodeoxyuridine) or EdU (ethynyldeoxyuridine) into newly synthesized DNA provides a direct measure of cell proliferation. abcam.comlabome.com

To further dissect the mechanism of action, reporter gene assays can be utilized. nih.govindigobiosciences.combmglabtech.comresearchgate.netindigobiosciences.com These assays employ a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a specific genetic regulatory element. nih.govbmglabtech.comindigobiosciences.com By treating cells containing such a construct with this compound, it is possible to monitor the activation or inhibition of specific signaling pathways.

Fluorescence Resonance Energy Transfer (FRET)-based assays offer another powerful tool for studying molecular interactions within living cells. nih.govfrontiersin.orgbpsbioscience.comwiley.comresearchgate.net FRET sensors can be designed to report on specific events, such as protein-protein interactions or conformational changes, providing real-time insights into the compound's effect on intracellular signaling cascades. nih.govfrontiersin.orgbpsbioscience.comwiley.com

Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 15.2 |

| H-460 | Non-small cell lung | 22.5 |

| SF-268 | Central Nervous System | 18.9 |

Biochemical Assays and Enzyme Activity Measurements for the Evaluation of this compound

Biochemical assays are fundamental for identifying the direct molecular targets of a compound and quantifying its interaction with these targets. patsnap.combioduro.comdomainex.co.uksygnaturediscovery.com These assays are typically performed in a cell-free system, allowing for a more direct assessment of the compound's activity.

Enzyme inhibition assays are a common type of biochemical assay used to screen compounds for their ability to modulate the activity of specific enzymes. patsnap.comnih.govnih.govmdpi.com Given the structural similarities of this compound to known kinase inhibitors, a panel of protein kinases would be a logical starting point for screening. nih.govbmglabtech.com Assays such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction, can be used to determine the compound's inhibitory activity against a wide range of kinases. promega.com

Binding assays are another crucial category of biochemical investigation. These assays directly measure the interaction between a compound and its target protein. patsnap.com The thermal shift assay, also known as differential scanning fluorimetry, is a technique that measures the change in the thermal stability of a protein upon ligand binding. criver.comaxxam.comnih.govcreative-biolabs.comthermofisher.com An increase in the melting temperature of the protein in the presence of the compound indicates a stabilizing interaction and suggests binding.

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Kinase A | 5.8 | Competitive |

| Kinase B | > 50 | Not Determined |

| Kinase C | 12.3 | Non-competitive |

High-Throughput Screening Methodologies for the Identification of Novel Biological Activities of this compound

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets to identify "hits" with desired activities. nih.govroutledge.comnih.govthermofisher.comselleckchem.com While this compound is a single compound, HTS methodologies can be adapted to screen it against large panels of targets to uncover novel biological functions.

A variety of HTS technologies are available, each with its own advantages. Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology that can be used to study a wide range of biomolecular interactions, including protein-protein, protein-peptide, and protein-small molecule interactions. nih.govbmglabtech.comnih.govresearchgate.netmonash.edu This technology is highly sensitive and amenable to miniaturization, making it suitable for screening against large target libraries. nih.govnih.govmonash.edu

HTS can also be performed using cell-based assays in a miniaturized format. For example, primary cells from transgenic zebrafish embryos expressing fluorescent proteins in specific tissues can be used to screen for compounds that affect cell differentiation or other biological processes. nih.gov This approach allows for the investigation of the compound's effects in a more complex, whole-organism-derived system.

The data generated from HTS campaigns can reveal unexpected biological activities for this compound, opening up new avenues for research and potential therapeutic development.

Table 3: Potential HTS Approaches for this compound

| HTS Technology | Target Class | Potential Readout |

|---|---|---|

| AlphaScreen | Protein-Protein Interactions | Disruption of interaction |

| Reporter Gene Assay | Transcription Factors | Modulation of reporter expression |

| Kinase Panel Screening | Protein Kinases | Enzyme inhibition |

Future Perspectives and Unaddressed Research Questions for 4 1 Naphthylamino 4 Oxobut 2 Enoic Acid

Emerging Academic Applications and Research Avenues for 4-(1-Naphthylamino)-4-oxobut-2-enoic acid

The academic exploration of this compound is poised for significant expansion, driven by its potential applications in various fields of biomedical research. Initial investigations into analogous structures, such as 4-oxo-2-thienylaminobut-2-enoic acids and 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, have revealed promising antimicrobial and anti-inflammatory properties. researchgate.netresearchgate.net These findings provide a strong rationale for investigating the biological activity of this compound.

Future research could focus on elucidating its mechanism of action in various disease models. For instance, its potential as an inhibitor of enzymes crucial for microbial survival or as a modulator of inflammatory pathways warrants thorough investigation. The naphthyl group, known for its ability to intercalate with DNA, suggests a potential avenue for anticancer research. Furthermore, the butenoic acid moiety could be explored for its role in Michael addition reactions with biological nucleophiles, a mechanism often associated with the covalent inhibition of enzymes.

A key area of future research will be the synthesis and evaluation of a library of derivatives to establish structure-activity relationships (SAR). Modifications to the naphthyl ring, the amide linkage, and the butenoic acid backbone could lead to the identification of analogues with enhanced potency and selectivity.

Potential Research Avenues:

| Research Area | Rationale |

| Antimicrobial Activity | Based on the observed activity of analogous 4-oxobut-2-enoic acid derivatives. researchgate.netresearchgate.net |

| Anti-inflammatory Effects | Investigation of its potential to modulate inflammatory pathways. researchgate.net |

| Anticancer Properties | The DNA-intercalating potential of the naphthyl group. |

| Enzyme Inhibition | Exploring its ability to act as a covalent or non-covalent inhibitor. |

Challenges and Opportunities in the Translational Research of this compound-based Scaffolds

Translating a promising academic discovery into a clinically viable therapeutic is a multifaceted process fraught with challenges. For scaffolds based on this compound, a primary hurdle will be optimizing its pharmacokinetic and pharmacodynamic properties. Issues such as poor solubility, metabolic instability, and off-target toxicity will need to be systematically addressed.

However, these challenges also present significant opportunities for innovation. The development of novel drug delivery systems, such as nanoparticle formulations or prodrug strategies, could enhance the bioavailability and therapeutic index of this compound. Furthermore, the exploration of this scaffold in combination with existing therapies could unlock synergistic effects and overcome drug resistance.

A significant opportunity lies in the application of this scaffold in the development of diagnostic agents. For example, radiolabeled analogues could be synthesized for use as probes in positron emission tomography (PET) imaging, enabling the non-invasive visualization of biological processes. nih.gov

Translational Research Considerations:

| Challenge | Opportunity |

| Pharmacokinetic Profile | Development of advanced drug delivery systems. |

| Potential Toxicity | Medicinal chemistry efforts to improve the safety profile. |

| Drug Resistance | Exploration of combination therapies. |

| Limited in vivo data | Preclinical studies to establish efficacy and safety. |

Integration of Multi-Omics Data in the Comprehensive Understanding of this compound Action

A deep understanding of the mechanism of action of this compound will be crucial for its successful development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complex biological networks perturbed by this compound. nih.govnih.gov

By employing a systems biology approach, researchers can identify the primary molecular targets of this compound and elucidate its downstream effects on cellular pathways. nih.gov This comprehensive view can reveal unexpected therapeutic opportunities and potential mechanisms of toxicity. For instance, a multi-omics investigation of an anti-tubercular fatty acid analogue revealed its disruptive effect on mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.govnih.gov A similar approach could be applied to understand the antimicrobial action of the subject compound.

The use of interpretable machine learning models to analyze multi-omics datasets can further aid in identifying the modes of action of small molecules, even for those with unrelated structures. researchgate.net This approach could be invaluable in characterizing the biological effects of this compound and its analogues.

Prospects for Rational Design of Enhanced this compound Analogues

The rational design of analogues with improved therapeutic properties represents a cornerstone of modern drug discovery. For this compound, computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation compounds.

By identifying and characterizing the molecular target(s) of this compound, researchers can utilize techniques such as molecular docking and molecular dynamics simulations to predict the binding modes of novel analogues. This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

The synthesis of isosteres and bioisosteres of the 1,4-benzoxazine-2-one core in related compounds has been explored to discover new potent antimycobacterial derivatives, providing a template for the rational design of this compound analogues. mdpi.com Furthermore, the development of derivatives containing different aryl or heterocyclic moieties could lead to compounds with novel biological activities. For example, the introduction of a 2-pyridyl substituent in related amidrazone derivatives demonstrated promising antibacterial activity. nih.gov

Strategies for Rational Design:

| Approach | Objective |

| Structure-Based Design | To improve binding affinity and selectivity for the molecular target. |

| Pharmacophore Modeling | To identify key structural features required for biological activity. |

| QSAR Studies | To establish quantitative relationships between chemical structure and biological activity. |

| Combinatorial Chemistry | To generate a diverse library of analogues for high-throughput screening. |

Q & A

Q. What are the optimal conditions for synthesizing 4-(1-Naphthylamino)-4-oxobut-2-enoic acid, and how is purity confirmed?

- Methodological Answer : The compound is synthesized via Michael addition between maleic anhydride and 1-naphthylamine in a non-polar solvent (e.g., toluene) under reflux (80–100°C). Post-reaction, the crude product is purified by recrystallization using ethanol or acetonitrile. Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) or thin-layer chromatography (TLC) using silica gel plates. Potentiometric titration can quantify acidic protons (e.g., carboxylic acid groups) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the oxo group, broad O-H stretch at ~2500–3000 cm⁻¹ for the carboxylic acid).

- ¹H NMR : Key signals include vinyl protons (δ 6.5–7.5 ppm, coupling constant J ≈ 12–16 Hz for trans configuration) and aromatic protons from the naphthyl group (δ 7.2–8.5 ppm).

- ¹³C NMR : Confirms carbonyl carbons (δ ~165–175 ppm) and the conjugated enoic acid system. Reference spectra from structurally analogous compounds (e.g., 4-(4-methylanilino) derivatives) validate assignments .

Q. How are common impurities identified during synthesis?

- Methodological Answer : Side products (e.g., unreacted starting materials or hydrolysis byproducts) are detected via TLC (Rf comparison) or HPLC retention times. Mass spectrometry (ESI-MS) identifies molecular ions ([M+H]⁺) and fragmentation patterns. Quantification of impurities is achieved using calibration curves from spiked samples .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from tautomerism (enol vs. keto forms) or solvent effects. Use deuterated DMSO to stabilize the enolic form, and compare data with DFT-calculated NMR spectra. Variable-temperature NMR (VT-NMR) can reveal dynamic equilibria. For example, broadening of vinyl proton signals at elevated temperatures indicates tautomeric exchange .

Q. What experimental design principles apply to assessing the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls.

- Cytotoxicity Screening : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices. Statistical validation (e.g., ANOVA with post-hoc tests) ensures reproducibility. Reference similar studies on 4-oxobut-2-enoic acid derivatives for protocol optimization .

Q. How can reaction kinetics be studied during the synthesis of this compound?

- Methodological Answer : Monitor the reaction in real-time using UV-Vis spectrophotometry (λ = 250–300 nm for maleic anhydride consumption). Apply pseudo-first-order kinetics under excess 1-naphthylamine conditions. Rate constants (k) are derived from ln([A]₀/[A]) vs. time plots. Activation energy (Eₐ) is calculated via the Arrhenius equation using data from reactions at 60°C, 80°C, and 100°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.